rac-3-Aminoisobutyric Acid-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is a deuterium-labeled derivative of 3-aminoisobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
Mechanism of Action
Target of Action
It is a deuterium-labeled compound of dl-histidine , which suggests that it may interact with the same targets as DL-Histidine. DL-Histidine is an essential amino acid involved in protein synthesis.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in biochemical research . Deuterium labeling allows for the tracking of the compound’s interactions with its targets and any resulting changes .
Biochemical Pathways
Given its relation to DL-Histidine, it may be involved in the same pathways, such as protein synthesis and metabolism .
Pharmacokinetics
The use of deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is primarily used for research purposes, particularly in proteomics research .
Biochemical Analysis
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Amination: The deuterated intermediates undergo amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.
Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Deuterated oxo derivatives.
Reduction Products: Deuterated amines.
Substitution Products: Deuterated alkyl or acyl derivatives.
Scientific Research Applications
rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Comparison with Similar Compounds
3-Aminoisobutyric Acid: The non-deuterated form of the compound.
DL-Histidine-d3 Hydrochloride: Another deuterium-labeled amino acid used in similar applications.
Deuterated Alanine: A deuterium-labeled derivative of alanine used in metabolic studies.
Uniqueness: rac-3-Aminoisobutyric Acid-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The stable isotope labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research.
Properties
IUPAC Name |
2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.